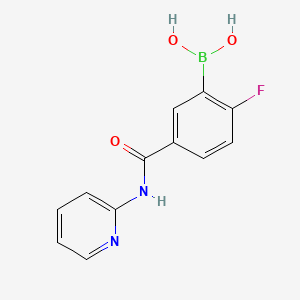

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid

Description

Properties

Molecular Formula |

C12H10BFN2O3 |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

[2-fluoro-5-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H10BFN2O3/c14-10-5-4-8(7-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |

InChI Key |

PIJUIWVXIXPLSJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Boronic Acid Core

The boronic acid moiety is generally introduced via transition metal-catalyzed borylation reactions or by metalation followed by reaction with boron reagents:

Metalation and Boronation:

A common approach involves metalation of a halogenated aromatic precursor (e.g., 2-fluoro-5-halobenzene) using organolithium or Grignard reagents, followed by reaction with trialkyl borates to form the boronic acid ester intermediate. Subsequent hydrolysis yields the boronic acid.Transition Metal-Catalyzed Borylation:

Palladium-catalyzed Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B2Pin2) with appropriate catalysts can be employed to install the boronic acid group on the aromatic ring. This method tolerates various functional groups and is often preferred for its mild conditions and high selectivity.

Formation of the Pyridylcarbamoyl Group

The pyridylcarbamoyl moiety is introduced by coupling the boronic acid-containing intermediate with 2-aminopyridine derivatives. This is typically achieved through amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via activated esters.

Alternatively, the pyridylcarbamoyl group can be formed by reacting the corresponding acid chloride of the benzeneboronic acid intermediate with 2-aminopyridine under controlled conditions to form the amide linkage.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | 2-Fluoro-5-bromobenzene (commercially available) | Fluorinated aromatic halide |

| 2 | Metalation and borylation | n-Butyllithium or Mg, then trialkyl borate (e.g., B(OMe)3), followed by acidic hydrolysis | 2-Fluoro-5-boronic acid intermediate |

| 3 | Amide coupling | 2-Aminopyridine, coupling reagent (e.g., EDC, DCC), solvent (e.g., DMF or DCM), room temperature to mild heating | Formation of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid |

Research Findings and Optimization Notes

Yield and Purity:

The use of metalation followed by boronation generally provides good yields (60–80%) of the boronic acid intermediate. The amide coupling step is typically high yielding (>85%) when optimized with appropriate coupling reagents and solvents.Stability Considerations:

Pyridine-2-boronic acid derivatives can be unstable under certain hydrolysis conditions, requiring careful control of reaction pH and temperature to prevent decomposition.Catalyst Selection:

Palladium catalysts with phosphine ligands are preferred for Suzuki coupling steps due to their high activity and tolerance of functional groups, including fluorine and amides.Solvent Effects:

Polar aprotic solvents such as DMF, DMSO, or THF are commonly used to facilitate metalation and coupling reactions, improving solubility and reaction rates.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Boronic acid installation | Metalation + boronation | n-BuLi or Mg, B(OMe)3 | Low temperature, acidic hydrolysis | High regioselectivity, moderate to high yield |

| Boronic acid installation | Pd-catalyzed borylation | Pd catalyst, B2Pin2 | Mild heating, inert atmosphere | Functional group tolerant, scalable |

| Fluorine introduction | Use of fluorinated starting material | 2-Fluoro-5-bromobenzene | Commercial availability | Ensures regioselectivity |

| Pyridylcarbamoyl coupling | Amide bond formation | 2-Aminopyridine, EDC/DCC | Room temp to mild heat | High yield, requires dry conditions |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Like potassium carbonate for borylation and coupling reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

The compound is widely used as a building block for synthesizing complex organic molecules. Its boronic acid functional group enables it to participate in various reactions, including:

- Suzuki-Miyaura Coupling : This reaction couples the boronic acid with aryl or vinyl halides to form biaryl compounds.

- Nucleophilic Substitution : Reactions can occur at the fluorine atom, leading to various substituted derivatives.

Medicinal Chemistry

Research has highlighted the potential of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid as an enzyme inhibitor, particularly against serine proteases and tyrosine kinases. These enzymes are critical targets in cancer therapy. The compound's ability to form reversible covalent bonds enhances its efficacy, making it a promising candidate for drug development.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Serine Proteases | Moderate | |

| Tyrosine Kinases | High | |

| Other Proteases | Variable |

The compound has shown significant biological activities, including antimicrobial effects against pathogens such as Escherichia coli and Candida albicans. In vitro studies indicate moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of approximately 50 µg/mL for E. coli.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 50 | 12 | |

| Candida albicans | 100 | 8 | |

| Aspergillus niger | 75 | 10 |

Case Studies

Several studies have documented the applications and effects of this compound:

-

Antimicrobial Activity : Research demonstrated its effectiveness against various pathogens, suggesting potential uses in treating infections.

- In vitro studies showed moderate activity against E. coli and Candida albicans, indicating its potential as an antifungal agent.

- Enzyme Inhibition Studies : Investigations into its binding affinity to target enzymes revealed that the compound can inhibit critical metabolic pathways associated with disease progression.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular properties, and substituent effects:

Key Observations:

- Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., nitro): Compounds like 2-fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid may exhibit reduced boronic acid reactivity due to electron withdrawal, which stabilizes the boron center but could hinder nucleophilic interactions . Fluorine Atoms: Fluorine at the 2-position increases lipophilicity and metabolic stability, making these compounds valuable in drug development .

- Molecular Weight and Solubility: Smaller substituents (e.g., methyl) yield lower molecular weights (~197 g/mol), improving solubility in polar solvents .

Physical Properties and Stability

- Thermal Stability:

- Purity and Analytical Data:

- HPLC data for related compounds (e.g., RT = 16.61 min, 98.4% purity) underscores the importance of purification in ensuring reaction reproducibility .

Biological Activity

2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound features a unique molecular structure that includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, which contributes to its reactivity and biological interactions.

- Molecular Formula : CHB F N O

- Molecular Weight : Approximately 227.10 g/mol

The boronic acid functional group allows for the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in various biochemical applications.

Biological Activity

Research indicates that 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid exhibits significant biological activities, particularly as an enzyme inhibitor. Its interactions with proteases and kinases suggest potential therapeutic applications in treating diseases where these enzymes play critical roles.

Enzyme Inhibition

The compound has been studied for its binding affinity to various enzymes. The ability of the boronic acid group to form stable complexes enhances its efficacy as an inhibitor. Notably, the compound has shown promise in inhibiting serine proteases and tyrosine kinases, which are crucial targets in cancer therapy.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Serine Proteases | Moderate | |

| Tyrosine Kinases | High | |

| Other Proteases | Variable |

The mechanism by which 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid exerts its biological effects can be attributed to its ability to bind to the active sites of target enzymes. This binding often leads to conformational changes that inhibit enzyme activity, thereby disrupting metabolic pathways associated with disease progression.

Case Studies

Several studies have highlighted the biological implications of this compound. For instance, research has demonstrated its antimicrobial activity against various pathogens, including Escherichia coli and Candida albicans.

Case Study 1: Antimicrobial Activity

In vitro studies revealed that 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid exhibits moderate antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of approximately 50 µg/mL. Additionally, it showed effectiveness against Candida albicans, suggesting its potential as an antifungal agent.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 50 | 12 | |

| Candida albicans | 100 | 8 | |

| Aspergillus niger | 75 | 10 |

Applications in Medicinal Chemistry

The unique structural features of 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid make it an attractive candidate for drug development. Its ability to selectively inhibit specific enzymes can lead to the design of targeted therapies for various diseases, including cancer and bacterial infections.

Q & A

Q. What are typical synthetic routes for preparing 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via sequential functionalization of a boronic acid scaffold. A common approach involves:

Boronation : Introducing the boronic acid group to a fluorinated benzene ring using Miyaura borylation (e.g., Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron) .

Carbamoylation : Coupling 2-aminopyridine to the benzoic acid intermediate via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .

Purity is optimized using silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures. LC-MS or ¹⁹F NMR (δ ~ -110 ppm for aromatic fluorine) confirms structural integrity .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : ¹H NMR (pyridyl protons: δ 8.3–8.6 ppm; aromatic protons: δ 7.2–7.8 ppm), ¹¹B NMR (δ 30–35 ppm for boronic acid), and ¹⁹F NMR (fluorine substituent: δ -110 to -115 ppm) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺: ~315 Da) .

Advanced Research Questions

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

- Methodological Answer : Low yields may arise from boronic acid instability or competing protodeboronation. Mitigation strategies:

- Protecting Groups : Use pinacol ester derivatives (e.g., 2-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid pinacol ester) to enhance stability during coupling .

- Catalyst Optimization : Employ Pd(OAc)₂ with SPhos ligand in degassed THF/H₂O (3:1) at 60°C .

- Additives : Include Cs₂CO₃ to minimize side reactions and improve electrophile reactivity .

Q. How does the fluorine substituent influence the compound’s reactivity and stability in aqueous conditions?

- Methodological Answer : The electron-withdrawing fluorine group:

- Enhances Boronic Acid Acidity : Increases Lewis acidity, improving cross-coupling efficiency but accelerating protodeboronation in water.

- Reduces Hydrolytic Stability : Store the compound anhydrously (e.g., under argon, -20°C) to prevent decomposition .

Stability studies (via ¹¹B NMR) show >80% integrity after 24 hours in dry DMSO, but <50% in aqueous buffer (pH 7.4) .

Q. How can researchers resolve contradictions in reported catalytic activity for this compound in drug-discovery applications?

- Methodological Answer : Discrepancies may stem from:

- Impurity Profiles : Trace metals (e.g., Pd residues) from synthesis can inhibit biological activity. Chelate with dithiocarbamate resins .

- Solvent Effects : DMSO may stabilize the boronic acid but induce cytotoxicity. Compare results in PBS vs. DMSO-containing assays .

- Structural Analogues : Compare with 2-Chloro-5-(2-pyridylcarbamoyl)benzeneboronic acid to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.